![molecular formula C11H24GeO2 B14512381 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol CAS No. 62968-54-1](/img/structure/B14512381.png)
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is an organogermanium compound that features a triethylgermyl group attached to a prop-2-en-1-yl chain, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol typically involves the reaction of triethylgermanium chloride with an appropriate allyl alcohol derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as distillation or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as germanium-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The triethylgermyl group can interact with cellular components, potentially leading to modulation of enzyme activity, gene expression, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[3-(Trimethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with trimethylgermyl group instead of triethylgermyl.
1-{[3-(Triethylsilyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylsilyl group instead of triethylgermyl.
1-{[3-(Triethylstannyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylstannyl group instead of triethylgermyl.
Uniqueness
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom’s larger atomic radius and different electronic properties can lead to variations in reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
62968-54-1 |
|---|---|
Formule moléculaire |
C11H24GeO2 |
Poids moléculaire |
260.94 g/mol |
Nom IUPAC |
1-(3-triethylgermylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H24GeO2/c1-5-12(6-2,7-3)9-8-10-14-11(4)13/h8-9,11,13H,5-7,10H2,1-4H3 |
Clé InChI |
IHHWWDACCJVTTP-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C=CCOC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



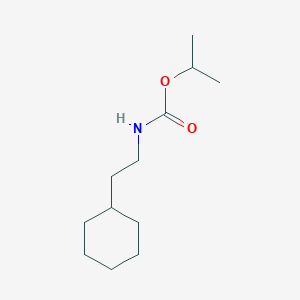

![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
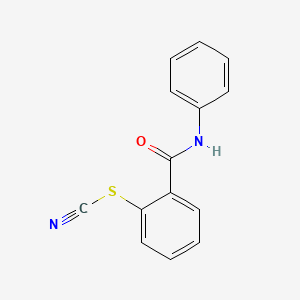

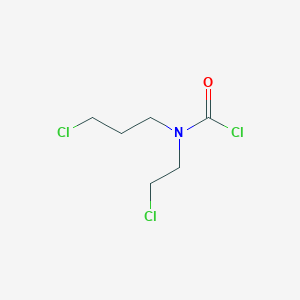
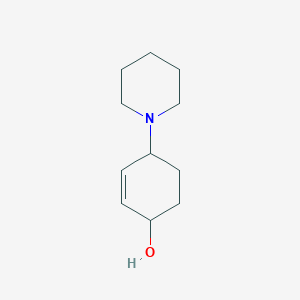
methyl}aniline](/img/structure/B14512358.png)
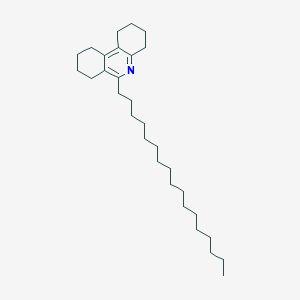
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
